1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-
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Description
1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-, is a synthetic organic compound belonging to the pyrazole class of heterocyclic compounds. It is a colorless liquid with a low melting point. Pyrazol-5-ol has many uses in the laboratory, including as a reagent in organic synthesis reactions and as a catalyst in biochemical and physiological processes.
Scientific Research Applications
Supramolecular Chemistry and Thermodynamics
A study by Martins et al. (2019) examined a series of 5-aryl-1-(1,1-dimethylethyl)-3-trifluoromethyl-1H-pyrazoles, focusing on their molecular and supramolecular behaviors. Utilizing X-ray diffraction, thermal analysis, and other techniques, the research unveiled insights into their crystallization mechanisms, showing two distinct stages in the formation of their crystalline structures. The types of interactions observed were analyzed, providing a better understanding of their energetic and topological properties and their correlation with crystal packing efficiency and sublimation enthalpy (Martins et al., 2019).
Antibacterial Activity
Bhavanarushi et al. (2013) synthesized derivatives of 4,4′-aryl or alkyl methylene-bis(1H-pyrazol-5-ols) and evaluated their in vitro antibacterial activity against various pathogens. Compounds with a trifluoromethyl group exhibited excellent antibacterial properties, indicating potential for further exploration in antibacterial drug development (Bhavanarushi et al., 2013).
Tautomerism Studies
Research by Arbačiauskienė et al. (2018) delved into the tautomerism of N-substituted pyrazolones. Through comparative analysis of NMR spectra in different states and conditions, the study provided valuable insights into the predominant existence of 1H-pyrazol-3-ol molecule pairs in nonpolar solvents, enhancing our understanding of the structural dynamics of these compounds (Arbačiauskienė et al., 2018).
Synthetic Methodologies
Grünebaum et al. (2016) reported on an improved and efficient synthesis procedure for trifluoromethyl substituted pyrazoles and their corresponding β-diketones, starting from easily available materials. This advancement in synthetic routes opens up new possibilities for the production and application of these compounds in various fields of research (Grünebaum et al., 2016).
Analgesic Compound Synthesis
The research conducted by Burgart et al. (2019) explored selective methylation conditions for 3-trifluoromethyl-1H-pyrazol-5-ol, leading to the synthesis of mono-Me-substituted N1- and O-isomers and various disubstituted isomers. This study not only provided insights into the methylation direction but also evaluated the analgesic activity and acute toxicity of the synthesized compounds, paving the way for the development of new analgesic agents (Burgart et al., 2019).
properties
IUPAC Name |
2-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGXIUVQGMFJNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434156 |
Source
|
Record name | 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |
CAS RN |
122431-41-8 |
Source
|
Record name | 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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